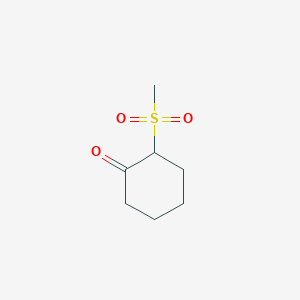
2-Methanesulfonylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonylcyclohexan-1-one is an organic compound with the molecular formula C7H12O3S It is a cyclohexanone derivative where a methanesulfonyl group is attached to the second carbon of the cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
2-Methanesulfonylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the sulfonyl group onto the cyclohexanone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
2-Methanesulfonylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学的研究の応用
2-Methanesulfonylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methanesulfonylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
類似化合物との比較
Similar Compounds
2-Methanesulfonylcyclohexan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
2-Methanesulfonylcyclohexan-1-amine: Contains an amine group instead of a ketone.
Uniqueness
2-Methanesulfonylcyclohexan-1-one is unique due to its ketone functionality, which allows it to participate in a wider range of chemical reactions compared to its alcohol and amine analogs. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
生物活性
Overview
2-Methanesulfonylcyclohexan-1-one is an organic compound characterized by the molecular formula C7H12O3S. It is a cyclohexanone derivative where a methanesulfonyl group is attached to the second carbon of the cyclohexanone ring. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biochemical pathways.
The biological activity of this compound primarily involves its interactions with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can significantly influence various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and developing inhibitors.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C7H12O3S |
| Molecular Weight | 176.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H12O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 |
| InChI Key | KILKRQFHFYYRNM-UHFFFAOYSA-N |
Types of Reactions
This compound undergoes several chemical reactions:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : The sulfonyl group can be reduced to a sulfide.
- Substitution : The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor. For instance, studies have explored its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as inflammation and pain management.
Case Study Example :
A study conducted on the inhibitory effects of this compound on cyclooxygenase (COX) enzymes revealed that the compound effectively reduced enzyme activity in vitro, suggesting potential anti-inflammatory properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-Methanesulfonylcyclohexan-1-ol | Alcohol | Moderate enzyme inhibition |
| 2-Methanesulfonylcyclohexan-1-amine | Amine | Limited enzyme interaction |
| Cyclohexanol | Alcohol | Minimal biological activity |
The ketone functionality in this compound allows for a broader range of chemical reactions compared to its alcohol and amine counterparts. This versatility enhances its utility in organic synthesis and biochemical research .
特性
IUPAC Name |
2-methylsulfonylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILKRQFHFYYRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













